molecular formula C20H23NOS B14179022 3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-35-5

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one

Cat. No.: B14179022
CAS No.: 919083-35-5
M. Wt: 325.5 g/mol
InChI Key: KOCBXJVRLMUMSC-UHFFFAOYSA-N
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Description

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to an aniline moiety, which is further connected to a phenylbutenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves the following steps:

    Formation of the tert-butylsulfanyl aniline intermediate: This can be achieved by reacting tert-butylthiol with aniline under suitable conditions.

    Coupling with phenylbutenone: The intermediate is then coupled with phenylbutenone using a suitable catalyst and reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl and aniline moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol
  • tert-Butyl-substituted indolo[2,3-b]quinoxaline

Uniqueness

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

919083-35-5

Molecular Formula

C20H23NOS

Molecular Weight

325.5 g/mol

IUPAC Name

3-(2-tert-butylsulfanylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C20H23NOS/c1-15(14-18(22)16-10-6-5-7-11-16)21-17-12-8-9-13-19(17)23-20(2,3)4/h5-14,21H,1-4H3

InChI Key

KOCBXJVRLMUMSC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC(C)(C)C

Origin of Product

United States

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